molecular formula C15H17BrN2O3S B15192937 2-p-Bromophenyl acetamidine tosylate CAS No. 59104-22-2

2-p-Bromophenyl acetamidine tosylate

Cat. No.: B15192937
CAS No.: 59104-22-2
M. Wt: 385.3 g/mol
InChI Key: KVBHJSYQSARJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-p-Bromophenyl acetamidine tosylate is a chemical compound with the molecular formula C8H9BrN2.C7H8O3S and a molecular weight of 385.276 . It is also known by its systematic name, benzeneethanimidamide, 4-bromo-, mono (4-methylbenzenesulfonate) . This compound is characterized by the presence of a bromophenyl group and an acetamidine moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-p-Bromophenyl acetamidine tosylate typically involves the reaction of 4-bromobenzylamine with acetamidine hydrochloride in the presence of a base, followed by tosylation using p-toluenesulfonyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-p-Bromophenyl acetamidine tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted acetamidine derivatives, while oxidation reactions can produce corresponding oximes or nitriles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-p-Bromophenyl acetamidine tosylate is unique due to the presence of both the bromophenyl group and the tosylate moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in various synthetic and research applications .

Properties

CAS No.

59104-22-2

Molecular Formula

C15H17BrN2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

2-(4-bromophenyl)ethanimidamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H9BrN2.C7H8O3S/c9-7-3-1-6(2-4-7)5-8(10)11;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,5H2,(H3,10,11);2-5H,1H3,(H,8,9,10)

InChI Key

KVBHJSYQSARJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1CC(=N)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.